molecular formula C11H7ClO B1293920 1-Naphthoyl chloride CAS No. 879-18-5

1-Naphthoyl chloride

Cat. No.: B1293920
CAS No.: 879-18-5
M. Wt: 190.62 g/mol
InChI Key: NSNPSJGHTQIXDO-UHFFFAOYSA-N
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Description

1-Naphthoyl chloride is an organic compound that belongs to the acyl chloride category. Its chemical formula is C11H7ClO, and it is known for its high reactivity, especially in acylation processes. This compound is often used as an intermediate in organic synthesis due to its ability to introduce the naphthoyl group into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthoyl chloride can be synthesized through the reaction of 1-naphthoic acid with oxalyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of oxalyl chloride to a solution of 1-naphthoic acid in a suitable solvent, with constant stirring and temperature control to ensure complete conversion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Hydrolysis

1-Naphthoyl chloride undergoes rapid hydrolysis in aqueous environments to yield 1-naphthoic acid and hydrochloric acid .

Reagents/Conditions Products Kinetics
H₂O (neutral/acidic/basic)1-Naphthoic acid + HClPseudo-first order in polar solvents
Moisture (ambient)Partial hydrolysisAccelerated by heat or base

Mechanism : Nucleophilic acyl substitution via an addition-elimination pathway, where water attacks the carbonyl carbon, forming a tetrahedral intermediate before releasing HCl .

Alcoholysis

Reaction with alcohols produces 1-naphthoate esters, commonly used in derivatization and polymer chemistry .

Alcohol Conditions Ester Product Yield
MethanolPyridine, RT, 12hMethyl 1-naphthoate85–90%
EthanolTriethylamine, CH₂Cl₂, RTEthyl 1-naphthoate88%
Propan-2-olReflux, 2hIsopropyl 1-naphthoate78%

Applications :

  • Derivatizing agent for HPLC analysis of alcohols and surfactants .
  • Intermediate in synthesizing fluorescent probes .

Aminolysis

Reactions with primary/secondary amines yield 1-naphthamide derivatives, pivotal in pharmaceutical synthesis .

Amine Conditions Amide Product Application
AnilineCH₂Cl₂, RT, 12hN-Phenyl-1-naphthamideCannabinoid receptor ligand synthesis
MethylamineEt₃N, 0°C → RTN-Methyl-1-naphthamideFluorescent labeling
1-PentylindoleAlCl₃, CH₂Cl₂, 16h1-Pentyl-3-(1-naphthoyl)indoleSynthetic cannabinoid intermediate

Key Finding : Steric and electronic effects of substituents on the naphthoyl moiety significantly influence CB₁/CB₂ receptor binding affinities .

Friedel-Crafts Acylation

This compound acts as an acylating agent in electrophilic aromatic substitutions, facilitated by Lewis acids like AlCl₃ .

Substrate Conditions Product Yield
BenzeneAlCl₃, CH₂Cl₂, 20°C, 16h1-Naphthophenone11%
TolueneAlCl₃, reflux4-Methyl-1-naphthophenone35%

Limitation : Competitive hydrolysis necessitates anhydrous conditions .

Reduction and Cyclization

The 8-nitro derivative undergoes selective reduction to amines, enabling lactam formation via peri-interactions .

Reaction Conditions Product Yield
Nitro → Amine reductionH₂/Pd-C, EtOH8-Amino-5-chloro-1-naphthoic acid92%
Lactam cyclizationHeat (60°C, CD₃OD)5-Chloro-8-nitro-1,8-dihydrobenzo[cd]indol-2(3H)-one85%

Application : NNap (5-chloro-8-nitro-1-naphthoyl) serves as a protective group for amines, removable via controlled reduction .

Mechanistic Insights

This compound exhibits distinct reactivity compared to its 2-naphthoyl isomer:

Parameter This compound 2-Naphthoyl Chloride
Solvolysis rate (H₂O)Slower (steric hindrance)Faster
MechanismAddition-eliminationBorderline SN1/SN2
Acylation efficiencyHigher for bulky nucleophilesHigher for small nucleophiles

Theoretical Basis : The peri-hydrogen in this compound creates steric hindrance, slowing nucleophilic attack but stabilizing transition states in bulky systems .

Scientific Research Applications

Pharmaceutical Applications

1-Naphthoyl chloride has been utilized in the synthesis of various pharmaceutical compounds. One notable application is in the development of cannabinoid receptor ligands. For instance, derivatives such as JWH-018 and JWH-015, which incorporate 1-naphthoyl moieties, exhibit high affinity for cannabinoid receptors (CB1 and CB2) and have been studied for their pharmacological properties .

Case Study: Antitubercular Activity

A study investigated the synthesis of Plumbagin analogs using this compound. The resulting compounds were screened for antitubercular activity against Mycobacterium tuberculosis. The findings indicated that certain derivatives showed enhanced activity compared to standard treatments, highlighting the potential of this compound in developing new antitubercular agents .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatization reagent. It has been employed in:

  • Fluorescent Labeling : Used in the determination of T-2 and HT-2 toxins via high-performance liquid chromatography (HPLC) with fluorescence detection .
  • Solid-Phase Extraction : Applied in the analysis of short-chained dodecyl alcohol ethoxylates through solid-phase extraction combined with dispersive liquid-liquid micro extraction methods .

Environmental Monitoring

This compound derivatives have been developed as fluorescent probes for detecting volatile acidic gases. For example, a compound synthesized from this compound was shown to produce a visible color change and fluorescence response when exposed to acidic vapors, making it useful for environmental monitoring applications .

Data Table: Summary of Applications

Application AreaExample Use CasesReferences
PharmaceuticalSynthesis of cannabinoid receptor ligands
Antitubercular activity studies
Analytical ChemistryDerivatization for HPLC analysis
Solid-phase extraction methods
Environmental MonitoringFluorescent probes for acid gas detection

Mechanism of Action

The mechanism of action of 1-naphthoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of acylated products and the release of hydrochloric acid. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

1-Naphthoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its naphthalene ring structure, which imparts specific reactivity and properties that are valuable in various chemical syntheses and applications .

Biological Activity

1-Naphthoyl chloride (C₁₁H₇ClO), also known as naphthalene-1-carbonyl chloride, is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmacology and analytical chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications, supported by relevant research findings.

  • Molecular Formula : C₁₁H₇ClO
  • Molecular Weight : 190.63 g/mol
  • CAS Number : 879-18-5
  • Physical State : Liquid at room temperature
  • Solubility : Reacts with water; moisture-sensitive

Synthesis and Derivatives

This compound is primarily synthesized through the chlorination of naphthoic acid or its derivatives. It serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the development of synthetic cannabinoids and fluorescent probes.

Table 1: Synthetic Pathways Involving this compound

CompoundSynthesis MethodBiological Activity
JWH-018Reaction with indolesHigh affinity for CB1 receptor (K_i = 9 ± 5 nM)
JWH-015Reaction with propyl derivativesSelective CB2 receptor affinity (K_i = 13.8 ± 4.6 nM)
Rhodamine B derivativesCoupling reactionOptical fluorescent probe for detecting acidic gases

Pharmacological Activity

Research indicates that this compound and its derivatives exhibit significant pharmacological activities, particularly as cannabinoid receptor agonists. The compound's interaction with cannabinoid receptors (CB1 and CB2) is of particular interest due to its potential therapeutic applications.

Case Studies

  • Synthetic Cannabinoids :
    • JWH-018 : A synthetic cannabinoid derived from this compound that demonstrates high affinity for the CB1 receptor, making it a subject of study for its psychoactive effects and potential therapeutic uses in pain management and appetite stimulation .
    • JWH-015 : Exhibits selectivity for the CB2 receptor, suggesting potential applications in inflammatory conditions without the psychoactive effects associated with CB1 activation .
  • Fluorescent Probes :
    • Derivatives of this compound have been utilized to create fluorescent probes for detecting volatile acidic gases, showcasing its application in environmental monitoring and safety .

Applications in Analytical Chemistry

This compound serves as a derivatization reagent in various analytical techniques, enhancing the detection capabilities of compounds in complex mixtures. Its use in high-performance liquid chromatography (HPLC) allows for the sensitive detection of toxins such as T-2 and HT-2 mycotoxins .

Table 2: Analytical Applications of this compound

ApplicationMethodologyTarget Compounds
Toxin DetectionHPLC with fluorescence detectionT-2 and HT-2 toxins
Derivatization ReagentSolid-phase extractionDodecyl alcohol ethoxylates

Safety and Handling

Due to its corrosive nature, handling this compound requires stringent safety precautions. It can cause severe skin burns and eye damage upon contact. Proper storage under inert conditions is essential to prevent moisture reactions.

Q & A

Basic Research Questions

Q. What are the typical reaction conditions for synthesizing derivatives using 1-naphthoyl chloride?

  • Methodological Answer : this compound is commonly used in nucleophilic acyl substitution reactions. For example, in the synthesis of thioureas or amides, it reacts with amines in the presence of a base (e.g., triethylamine, NEt₃) and a solvent such as dichloromethane (DCM) at 0–23°C for 12–14 hours . Optimization of reaction time and temperature is critical to avoid side reactions like hydrolysis.

Q. How can researchers ensure purity during the synthesis of this compound derivatives?

  • Methodological Answer : Purification often involves column chromatography or recrystallization. For example, in the synthesis of 1-(1-naphthoyl)-3-(halo-phenyl)thioureas, analytical-grade acetone is dried and freshly distilled to minimize moisture, which can hydrolyze the acyl chloride . Characterization via NMR, mass spectrometry, and elemental analysis is essential to confirm purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : this compound is corrosive (R34 hazard code). Use personal protective equipment (PPE), including gloves and eye protection. Work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate. Store under anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis .

Q. How is this compound characterized in terms of physical properties?

  • Methodological Answer : Key properties include:

  • Melting point : 16–19°C (lit.)
  • Boiling point : 190°C at 35 mmHg
  • Density : 1.265 g/mL at 25°C
  • Refractive index : 1.652 (n²⁰/D) .
    These values are critical for solvent selection and reaction design.

Advanced Research Questions

Q. What mechanistic insights exist for this compound in enantioselective Diels-Alder reactions?

  • Methodological Answer : In chiral monoterpene synthesis, this compound acts as an electrophile, reacting with α-acyloxy enones via a Lewis acid-catalyzed pathway. The reaction proceeds through a six-membered transition state, with NEt₃ as a base to neutralize HCl byproducts. Enantioselectivity is achieved using chiral catalysts (e.g., bisoxazoline-Cu complexes), requiring precise temperature control (0–23°C) .

Q. How is this compound used in derivatization for analytical chemistry?

  • Methodological Answer : It serves as a derivatizing agent for hydroxylated analytes (e.g., HETEs, PEGs) in HPLC and GC-MS. For example, 19-HETE samples are treated with this compound in anhydrous pyridine to form UV-absorbing naphthoyl esters, enabling detection limits as low as 100 ng/L . Complementary reagents like 1-naphthyl isocyanate (NIC) allow oligomer-specific separations .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : It is critical in synthesizing synthetic cannabinoids (e.g., JWH-018). The acylation of indole derivatives with this compound under Friedel-Crafts conditions (e.g., AlCl₃ catalysis) forms the ketone backbone. Post-functionalization (e.g., azide reduction) yields bioactive analogs .

Q. How can computational methods optimize reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G*) predict reaction pathways and transition states. For example, HOMO-LUMO analysis of naphthoyl-containing compounds guides the design of fluorophores or catalysts by correlating electronic properties with experimental outcomes .

Q. What challenges arise in catalytic applications of this compound?

  • Methodological Answer : In palladium-catalyzed metathesis with aryl iodides, competing hydrolysis of this compound necessitates strict anhydrous conditions. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) is often used with bulky ligands to stabilize intermediates. Yields depend on halogen exchange kinetics and steric effects .

Q. How does this compound contribute to crystallography studies?

  • Methodological Answer : In X-ray crystallography, derivatives like 1-(1-naphthoyl)-3-(halophenyl)thioureas form well-defined crystals. Slow evaporation from acetone/ethanol mixtures produces diffraction-quality crystals. Data refinement (e.g., Rint = 0.024, wR(F²) = 0.1124) validates molecular geometry .

Q. Methodological Best Practices

  • Reproducibility : Document solvent drying methods (e.g., molecular sieves for DCM) and catalyst activation steps.
  • Data Reporting : Follow IUPAC guidelines for NMR shifts and crystallographic data (CCDC deposition) .
  • Ethical Compliance : Adhere to institutional protocols for handling hazardous reagents and reporting synthetic cannabinoid research .

Properties

IUPAC Name

naphthalene-1-carbonyl chloride
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InChI

InChI=1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

NSNPSJGHTQIXDO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)Cl
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Molecular Formula

C11H7ClO
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DSSTOX Substance ID

DTXSID4061252
Record name 1-Naphthalenecarbonyl chloride
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Molecular Weight

190.62 g/mol
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Physical Description

Low melting solid or liquid; mp = 26 deg C; [MSDSonline]
Record name 1-Naphthoyl chloride
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CAS No.

879-18-5
Record name 1-Naphthoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 1.03 g of 1-naphthoic acid and 4.86 g of thionyl chloride was stirred at 50° C. for 2 hours. An excess of thionyl chloride was removed under reduced pressure to give 1-naphthoyl chloride. A solution of 1-naphthoyl chloride in 10 ml of benzene was added dropwise to mixture of 1.06 g of N-methyl-4-tertbutylbenzylamine, 2 ml of pyridine and 10 ml of dry benzene and was stirred for 5 hours. The resultant was poured into water and extracted with benzene, and the benzene solution was washed successively with 3% aqueous solution of sodium bicarbonate, 3% hydrochloric acid and water, and then dried over anhydrous sodium sulfate. Oily product (1.74 g, amide) was obtained by distilling away benzene and was crystallized by leaving as it was. Melting point: 106° to 108° C. (recrystallized from hexane/benzene)
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

a mixture of 17.2 g (0.1 mole) 1-naphthoic acid, 14 g (0.11 moles) oxalyl chloride, 150 ml methylene chloride and three drops DMF (dimethylformamide) were stirred for about 24 hours. The clear reaction mixture was stripped to give about 19.1 g of the 1-naphthoyl chloride as a brown liquid which was used in step (b) without further isolation.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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